Chloroquine-d5 (diphosphate)
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Overview
Description
Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylamino pentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then salified with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Chloroquine-d5 (diphosphate) has a wide range of scientific research applications:
Mechanism of Action
Chloroquine-d5 (diphosphate) exerts its effects through several mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial trophozoites, leading to the accumulation of toxic heme and the death of the parasite.
Inhibition of Autophagy: Blocks the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Inhibition of Toll-like Receptors (TLRs): Modulates the immune response by inhibiting TLR signaling pathways.
Comparison with Similar Compounds
Chloroquine-d5 (diphosphate) is compared with other similar compounds such as:
Hydroxychloroquine: Similar in structure and pharmacokinetics but has a hydroxyl group, making it less toxic and more suitable for long-term use.
Amodiaquine: Another 4-aminoquinoline derivative with similar antimalarial properties but different side effect profiles.
Mefloquine: A structurally different antimalarial with a longer half-life and different mechanism of action.
Uniqueness: Chloroquine-d5 (diphosphate) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Properties
Molecular Formula |
C18H32ClN3O8P2 |
---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |
InChI Key |
QKICWELGRMTQCR-DSJRPQEBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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